2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde
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Overview
Description
2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde is an organic compound with the molecular formula C12H14Br2O3 and a molecular weight of 366.05 g/mol . This compound is characterized by the presence of two bromine atoms, an ethoxy group, a propoxy group, and an aldehyde functional group attached to a benzene ring. It is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired positions on the benzene ring . Industrial production methods may involve large-scale bromination and subsequent functional group modifications using automated reactors and precise control systems to achieve high yields and purity .
Chemical Reactions Analysis
2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol.
Scientific Research Applications
2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biochemical pathways and interactions involving brominated aromatic compounds.
Medicine: Research into its potential pharmacological properties and its role as a building block for drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the bromine atoms can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde can be compared with other brominated benzaldehydes, such as:
2,3-Dibromo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of ethoxy and propoxy groups.
2,3-Dibromo-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of ethoxy and propoxy groups.
2,3-Dibromo-4-ethoxybenzaldehyde: Similar structure but lacks the propoxy group.
Properties
IUPAC Name |
2,3-dibromo-5-ethoxy-4-propoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2O3/c1-3-5-17-12-9(16-4-2)6-8(7-15)10(13)11(12)14/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIIWLYZHXBAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1Br)Br)C=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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